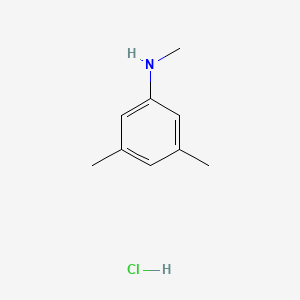

N,3,5-trimethylaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,3,5-trimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-4-8(2)6-9(5-7)10-3;/h4-6,10H,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTLYERDEQKFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-18-6 | |

| Record name | Benzenamine, N,3,5-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,3,5-trimethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,3,5 Trimethylaniline Hydrochloride and Its Precursors

Classical and Contemporary Synthetic Routes to N,3,5-Trimethylaniline

The formation of the N-methylanilino moiety on a 3,5-dimethylphenyl scaffold is the key transformation in synthesizing N,3,5-trimethylaniline. This can be achieved by either forming the aryl-nitrogen bond first, followed by methylation, or by directly introducing the methylamino group.

Transition-metal-catalyzed cross-coupling reactions represent a powerful and widely used method for the formation of C-N bonds. The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for this purpose. This palladium-catalyzed reaction couples amines with aryl halides or triflates. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.

For the synthesis of N,3,5-trimethylaniline, a suitable aryl precursor would be a 1-halo-3,5-dimethylbenzene, such as 1-bromo-3,5-dimethylbenzene (B43891) or 1-iodo-3,5-dimethylbenzene, which is coupled with methylamine (B109427). The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle.

Table 1: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Halides This table presents generalized conditions and representative examples for the palladium-catalyzed amination of aryl halides, analogous to the synthesis of N,3,5-trimethylaniline.

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |

| 4-Bromothiazole | Piperidine | GPhos-supported Pd | NaOTMS | THF | 50 | >95 | nih.gov |

| 2,8-Dichloroquinoline | 2-(Adamantan-1-yl)ethan-1-amine | Pd(dba)₂ / BINAP | tBuONa | Dioxane | Reflux | 64 | mdpi.com |

| β-Chloroacroleins | Lactams | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Reflux | 27-45 | researchgate.net |

Note: The data in this table is derived from reactions on analogous, but not identical, substrates to illustrate the scope and conditions of the Buchwald-Hartwig reaction.

The Ullmann condensation is a classical, copper-catalyzed alternative for forming C-N bonds. This reaction typically requires harsher conditions than palladium-catalyzed methods, including higher temperatures. However, modern developments have introduced milder protocols.

Reductive amination is a versatile two-step, often one-pot, procedure that converts carbonyl compounds into amines. wikipedia.org The reaction begins with the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of N,3,5-trimethylaniline, a logical precursor is 3,5-dimethylbenzaldehyde (B1265933), which would be reacted with methylamine.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com However, due to its toxicity, alternative reagents are often preferred. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly effective and selective reducing agent for reductive aminations that avoids the use of cyanide. organic-chemistry.orgharvard.edu Other systems, including catalytic hydrogenation (e.g., H₂/Pd or H₂/Ni) or other hydride sources like borane-amine complexes, can also be utilized. wikipedia.org A study on the reductive amination of 3-nitrobenzaldehyde (B41214) with methylamine highlighted that borane-tert-butylamine complex activated with methanesulfonic acid can be a safer alternative to sodium borohydride, especially when reducible groups like nitro functions are present. researchgate.net

Table 2: Reducing Agents for the Reductive Amination of Aldehydes and Ketones This table compares various reducing agents and conditions applicable to the synthesis of N,3,5-trimethylaniline from 3,5-dimethylbenzaldehyde and methylamine.

| Reducing Agent | Carbonyl Substrate | Amine | Solvent | Catalyst/Additive | Yield | Ref. |

| NaBH(OAc)₃ | Various Aldehydes/Ketones | Primary/Secondary Amines | 1,2-Dichloroethane | Acetic Acid (optional) | High | organic-chemistry.orgharvard.edu |

| NaBH₃CN | Various Aldehydes/Ketones | Primary/Secondary Amines | Methanol (B129727) | pH control (6-7) | Good | masterorganicchemistry.comharvard.edu |

| Borohydride Exchange Resin (BER) | Benzaldehyde | Dimethylamine | 95% Ethanol | Et₃NHCl | Excellent | koreascience.kr |

| H₂ / Co-composites | p-Methoxybenzaldehyde | n-Butylamine | - | Co-composite | 72-96% | mdpi.com |

| Borane-tert-butylamine | 3-Nitrobenzaldehyde | Methylamine | - | Methanesulfonic Acid | 87% (as HCl salt) | researchgate.net |

Note: The data is based on general applicability and specific examples from the literature to illustrate the range of available methods.

A contemporary approach to N-alkylated anilines involves the N-methylation of a precursor aniline (B41778). In this context, N,3,5-trimethylaniline can be synthesized from 3,5-dimethylaniline (B87155) (3,5-xylidine). 3,5-Dimethylaniline itself can be prepared from precursors like 3,5-dimethyl-2-cyclohexen-one azine. nih.gov

The N-methylation of 3,5-dimethylaniline can be achieved using modern catalytic methods that are more atom-economical and environmentally benign than classical approaches using toxic alkylating agents like methyl iodide. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, which uses methanol as the C1 source. nih.gov In this process, a transition metal catalyst, typically based on ruthenium or iridium, temporarily dehydrogenates methanol to form an intermediate formaldehyde (B43269). This formaldehyde then undergoes reductive amination with the aniline, and the catalyst subsequently returns the "borrowed" hydrogen to complete the reduction of the imine intermediate. The only byproduct of this process is water. Various ruthenium and iridium complexes have been shown to be effective catalysts for this transformation, often under relatively mild conditions. nih.govacs.org

Table 3: Catalytic N-Methylation of Anilines with Methanol This table showcases various catalyst systems and conditions for the N-methylation of anilines, a key step in an alternative synthesis of N,3,5-trimethylaniline.

| Aniline Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Aniline | (DPEPhos)RuCl₂(PPh₃) | Cs₂CO₃ | Methanol | 140 | >95 | nih.gov |

| Aniline | Ir(I)-NHC Complex | Cs₂CO₃ | Methanol | 110 | >30 | acs.org |

| Aniline | Ni/ZnAlOx | NaOH | Methanol | 160 | 93 | rsc.org |

| Nitrobenzene (B124822) (one-pot) | Raney-Ni® | - | Methanol | 170 | 98 (to N,N-dimethylaniline) | researchgate.net |

Formation and Isolation of N,3,5-Trimethylaniline Hydrochloride

The conversion of the free base N,3,5-trimethylaniline into its hydrochloride salt is a straightforward acid-base reaction. This process is often performed to improve the compound's stability, crystallinity, and solubility in aqueous media. nih.govscbt.com

The formation of the hydrochloride salt is achieved by treating a solution of N,3,5-trimethylaniline with hydrochloric acid. Amines are basic due to the lone pair of electrons on the nitrogen atom, which readily accepts a proton from an acid to form an ammonium (B1175870) salt. mdpi.com The reaction can be carried out using various forms of hydrochloric acid, such as concentrated aqueous HCl, anhydrous HCl gas, or a solution of HCl in an organic solvent like diethyl ether, isopropanol, or methanol.

A typical procedure involves dissolving the free base amine in a suitable organic solvent, followed by the stoichiometric addition of hydrochloric acid. youtube.com The resulting this compound, being a salt, is generally much less soluble in nonpolar organic solvents than its free base form and will often precipitate from the solution.

Optimization of the salt formation aims to maximize yield and purity of the crystalline product. Key parameters to control include the choice of solvent, temperature, and rate of acid addition.

Solvent Selection: The ideal solvent should readily dissolve the free base but provide low solubility for the resulting hydrochloride salt, facilitating its precipitation. Common choices include diethyl ether, isopropanol, ethanol, or mixtures like ethanol/heptane.

Temperature Control: Cooling the reaction mixture after the addition of acid typically increases the yield by further decreasing the solubility of the salt. The precipitation can be initiated at room temperature or by cooling in an ice bath.

Isolation and Purification: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any unreacted starting material or other soluble impurities, and then dried. orgsyn.org Drying under vacuum is often employed to remove residual solvent without requiring high temperatures that could potentially cause sublimation or degradation. youtube.com For instance, a general method for preparing aniline hydrochlorides involves reacting aniline vapor with hydrogen chloride gas at temperatures above 250 °C to produce a non-pasty, solid product directly. nih.govgoogle.com Another common laboratory procedure involves dissolving the amine in a solvent, adding an excess of hydrochloric acid, and then evaporating the solvent to crystallize the salt. youtube.com

Green Chemistry Approaches in N,3,5-Trimethylaniline Synthesis

Green chemistry principles are increasingly integrated into the synthesis of aromatic amines to minimize environmental impact by reducing waste, eliminating hazardous solvents, and improving energy efficiency. The primary route to N,3,5-trimethylaniline involves the N-methylation of 3,5-dimethylaniline. Green approaches focus on replacing toxic and hazardous methylating agents like methyl halides or dimethyl sulfate (B86663) with more benign alternatives such as methanol or dimethyl carbonate, often in conjunction with advanced catalytic systems.

Solvent-free reaction conditions represent a significant advancement in green synthesis, as they eliminate a major source of industrial waste and simplify product purification. While specific studies on solvent-free synthesis of N,3,5-trimethylaniline are not extensively detailed in public literature, analogous processes for related anilines demonstrate the viability of this approach.

For instance, Brönsted acidic ionic liquids have been employed as effective catalysts for Friedel-Crafts reactions involving N-substituted anilines under solvent-free conditions. nih.gov These reactions proceed efficiently at moderate temperatures (e.g., 80 °C), showcasing the potential of ionic liquids to serve as both the catalyst and the reaction medium, thereby obviating the need for traditional volatile organic solvents. nih.gov Another established solvent-free method is the gas-phase alkylation of anilines over solid catalysts, which offers advantages in terms of continuous processing and easy product separation. google.com

Table 1: Example of a Solvent-Free System for Aniline Derivatives This table is based on an analogous reaction and illustrates the principle of solvent-free synthesis.

| Reactants | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde, N-methylaniline | [bsmim][NTf₂] (20 mol%) | 80 °C | 1.5 h | 89% (major product) | nih.gov |

Catalysis is a cornerstone of green chemistry, offering pathways with high selectivity and efficiency. For the synthesis of N,3,5-trimethylaniline, this primarily involves the catalytic N-methylation of 3,5-dimethylaniline using methanol as a green methylating agent.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. Research has shown that heterogeneous nickel-based catalysts, specifically Ni/ZnAlOx, are effective for the selective mono-N-methylation of anilines. rsc.org The reaction proceeds using methanol as the methylating agent at elevated temperatures (e.g., 160 °C), and the catalyst demonstrates good reusability, a key factor for sustainable processing. rsc.org

Homogeneous catalysts based on noble metals like ruthenium also provide efficient routes. A Ru(II) complex, (DPEPhos)RuCl₂PPh₃, has been shown to catalyze the N-methylation of various amines with methanol under relatively mild conditions using a weak base, which is preferable to the strong bases often required in other systems. nih.gov

An alternative, highly atom-economical strategy is the one-step reductive alkylation of a corresponding nitroarene. This approach, applied to a precursor like 1,3-dimethyl-5-nitrobenzene, would involve simultaneous reduction of the nitro group and N-methylation using a suitable catalyst system, such as copper-chromium oxides on an alumina (B75360) support. researchgate.net This consolidates multiple synthetic steps into a single, efficient process. researchgate.net

Table 2: Comparison of Catalytic Systems for N-Methylation of Anilines This table presents data from reactions with aniline as a model substrate, which are applicable to the synthesis of N,3,5-trimethylaniline from 3,5-dimethylaniline.

| Catalyst System | Methylating Agent | Base | Temperature | Yield of N-methylaniline | Reference |

|---|---|---|---|---|---|

| Ni/ZnAlOx-600 | Methanol | NaOH (0.25 equiv.) | 160 °C | 80.9% (after 16h) | rsc.org |

| (DPEPhos)RuCl₂PPh₃ | Methanol | Cs₂CO₃ (0.5 equiv) | 140 °C | >99% (GC yield) | nih.gov |

| Copper-chromium on Al₂O₃ | Methanol | N/A (reductive alkylation) | 250 °C | High selectivity | researchgate.net |

Large-Scale Synthetic Considerations and Process Optimization for Research Scale

Transitioning a synthetic procedure from a laboratory bench to a larger research scale (gram to kilogram) requires careful optimization of process parameters to ensure safety, efficiency, and reproducibility. For this compound, this involves considerations for both the catalytic synthesis of the free amine and its subsequent conversion to and purification as the hydrochloride salt.

Equipment and Safety: Large-scale hydrogenations or reactions under pressure necessitate the use of specialized equipment like stainless steel autoclaves or Parr pressure vessel reactors. google.comgoogle.com These reactors are designed to handle high pressures and temperatures safely and allow for efficient stirring, which is critical for mass and heat transfer in heterogeneous catalytic reactions.

Process Optimization:

Catalyst Management: The catalyst's load, activity, and lifespan are critical economic and environmental factors. For continuous flow processes, the feed rate, often expressed as weight hourly space velocity (WHSV), must be optimized to maximize throughput without compromising conversion and selectivity. google.comresearchgate.net For batch processes, efficient filtration methods, such as using a Celite bed, are required for the quantitative removal of heterogeneous catalysts. unist.ac.kr

Reaction Conditions: Precise control of temperature and pressure is crucial. For instance, in the catalytic hydrogenation of a nitro precursor, conditions are carefully managed to ensure complete reduction while preventing side reactions. google.com The pressure of hydrogen gas and the reaction temperature are key variables that are optimized during scale-up. google.com

Work-up and Purification: On a larger scale, product isolation and purification methods must be robust. For N,3,5-trimethylaniline, this would likely involve distillation of the crude amine after catalyst removal. google.com The final and critical step is the precipitation of the hydrochloride salt. This is typically achieved by dissolving the purified amine in a suitable solvent and adding hydrochloric acid. This step not only purifies the product further through crystallization but also significantly enhances its long-term stability, as the free amine can be sensitive to oxidation and light. unist.ac.kr The synthesis of hexaaminobenzene trihydrochloride, for example, highlights that the salt form is far more stable than the free amine. unist.ac.kr

Table 3: Key Parameters for Research-Scale Synthesis of Aniline Derivatives This table summarizes general considerations for scaling up aniline synthesis based on analogous documented procedures.

| Parameter | Consideration | Example from Literature | Reference |

|---|---|---|---|

| Reactor | Use of high-pressure steel autoclaves for safety and efficiency. | 1000L reactor for hydrogenation of a trimethyl-nitrobenzene. | google.com |

| Catalyst Load | Optimizing catalyst-to-substrate ratio for cost-effectiveness. | 20kg Ni catalyst for ~200kg of nitro-precursor. | google.com |

| Pressure | Control of hydrogen pressure for hydrogenation reactions. | 1.0–3.0 MPa for Ni-catalyzed hydrogenation. | google.com |

| Temperature | Precise temperature control to maximize yield and selectivity. | 90–170 °C for hydrogenation step. | google.com |

| Purification | Use of distillation for the free amine and crystallization for the salt. | Underpressure distillation followed by crystallization of the final product. | google.comgoogle.com |

| Stability | Conversion to the hydrochloride salt to improve stability. | Pure, stable crystals of hexaaminobenzene trihydrochloride obtained via optimized procedure. | unist.ac.kr |

Mechanistic Investigations of Reactions Involving N,3,5 Trimethylaniline Hydrochloride

Fundamental Reactivity Studies of Protonated Aromatic Amines

Nucleophilic and Electrophilic Reactivity Profiles.

The reactivity of protonated aromatic amines like N,3,5-trimethylaniline hydrochloride is fundamentally dictated by the presence of the anilinium ion. Protonation of the amino group significantly alters the electronic properties of the aromatic ring, thereby influencing its nucleophilic and electrophilic character.

Nucleophilic Reactivity:

The lone pair of electrons on the nitrogen atom in aniline (B41778) is responsible for its nucleophilic character. chemistrysteps.com However, in the protonated form, N,3,5-trimethylanilinium chloride, this lone pair is engaged in a bond with a proton, rendering the nitrogen atom positively charged. chemistrysteps.com This positive charge drastically reduces the nucleophilicity of the amine group. Consequently, the N,3,5-trimethylanilinium ion is a significantly weaker nucleophile compared to its free base, N,3,5-trimethylaniline.

The nucleophilicity of amines is influenced by several factors, including basicity and steric hindrance. masterorganicchemistry.com While more basic amines are generally more nucleophilic, the protonation in anilinium salts overrides this trend, making them poor nucleophiles. masterorganicchemistry.com

Electrophilic Reactivity:

The -NH(CH₃)₂⁺ group in the N,3,5-trimethylanilinium ion is a strong electron-withdrawing group due to the positive charge on the nitrogen atom. This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmakingmolecules.com The deactivation is a consequence of the inductive effect of the positively charged nitrogen, which withdraws electron density from the benzene (B151609) ring, making it less attractive to incoming electrophiles. makingmolecules.combyjus.com

The directing effect of the anilinium group is meta-directing. byjus.com This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site of electrophilic attack. The resonance structures of the arenium ion intermediate show that attack at the ortho and para positions would place a positive charge adjacent to the already positively charged nitrogen, which is highly unfavorable. lkouniv.ac.in

A comparison of the reactivity of substituted anilines in electrophilic substitution highlights these effects. For instance, the presence of activating groups can increase the reaction rate compared to aniline itself, but the protonated forms will always be less reactive than their free base counterparts. chemistrysteps.comlkouniv.ac.in

Acid-Base Equilibria and Proton Transfer Dynamics in Solution.

The acid-base properties of this compound in solution are centered around the equilibrium between the protonated form (N,3,5-trimethylanilinium ion) and its conjugate base (N,3,5-trimethylaniline). This equilibrium is quantified by the acid dissociation constant (Ka) or its logarithmic form, pKa.

The pKa value is a measure of the acidity of the anilinium ion. A lower pKa indicates a stronger acid, meaning the anilinium ion more readily donates its proton. The basicity of the parent aniline is inversely related to the acidity of its conjugate acid; a weaker base will have a more acidic conjugate acid. Aromatic amines are generally weaker bases than aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring, making it less available for protonation. chemistrysteps.com

The table below shows the pKa values for some related substituted anilinium ions, illustrating the effect of substituents on acidity.

| Substituent on Anilinium Ion | pKa |

|---|---|

| 4-Nitro | 1.0 |

| 3-Nitro | 2.47 |

| 4-Chloro | 3.98 |

| Unsubstituted | 4.63 |

| 4-Methyl | 5.08 |

| 2,4,5-Trimethyl | 5.09 nih.gov |

| 4-Methoxy | 5.34 |

Proton transfer dynamics in solution for anilinium salts involve the rates of protonation and deprotonation. These kinetics are fundamental to understanding reaction mechanisms where the amine or anilinium ion acts as a catalyst or reactant. The rates of proton transfer can be influenced by the solvent, temperature, and the presence of other acidic or basic species.

Reaction Mechanisms of this compound as a Reagent

Role in Carbon-Nitrogen Bond Forming Reactions.

N,3,5-trimethylaniline can participate in various carbon-nitrogen (C-N) bond-forming reactions, and its hydrochloride salt often serves as the starting material, which is then neutralized in situ. A prominent example of such reactions is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide or triflate with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of using N,3,5-trimethylaniline as the amine component, it would typically be deprotonated by a base in the reaction mixture to generate the nucleophilic free amine.

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex. libretexts.org

Amine Coordination and Deprotonation: The amine (in this case, N,3,5-trimethylaniline) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex. libretexts.org

Reductive Elimination: The aryl group and the amino group on the palladium complex are eliminated to form the C-N bond of the product (N-aryl-N,3,5-trimethylaniline). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction and can be tailored based on the specific amine and aryl halide used. nih.govresearchgate.net For a sterically hindered amine like N,3,5-trimethylaniline, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step. nih.gov

While this compound itself is not the reactive species in the C-N bond formation step, its use as a stable, solid precursor is common in synthetic procedures.

Mechanistic Pathways of Derivatization Reactions.

N,3,5-trimethylaniline, generated from its hydrochloride salt, can undergo various derivatization reactions at the nitrogen atom. Two common examples are the formation of sulfonamides and ureas.

Sulfonamide Formation:

The reaction of N,3,5-trimethylaniline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (like pyridine) leads to the formation of a sulfonamide. ekb.egekb.eg

The mechanism proceeds via nucleophilic attack of the nitrogen atom of N,3,5-trimethylaniline on the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. ekb.eg

Nucleophilic Attack: The lone pair of electrons on the nitrogen of N,3,5-trimethylaniline attacks the sulfur atom of the sulfonyl chloride.

Chloride Ion Elimination: A chloride ion is eliminated, forming a protonated sulfonamide intermediate.

Deprotonation: The base removes the proton from the nitrogen atom to yield the final sulfonamide product and the protonated base.

Modern methods for sulfonamide synthesis may also involve the use of N-silylamines, which react with sulfonyl chlorides to produce sulfonamides and a volatile silyl (B83357) chloride byproduct. nih.gov

Urea (B33335) Formation:

N,3,5-trimethylaniline can be converted to substituted ureas. One common method involves reaction with an isocyanate (R-N=C=O).

The mechanism involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isocyanate.

Nucleophilic Addition: The nitrogen atom of N,3,5-trimethylaniline attacks the central carbon atom of the isocyanate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the isocyanate, resulting in the formation of the urea derivative.

Recent synthetic methods also describe the synthesis of ureas from carbamate-protected amines catalyzed by metal triflates, offering an alternative route to these derivatives. organic-chemistry.org The synthesis of 1,3,5-triazinyl urea and thiourea (B124793) derivatives has also been reported, highlighting the versatility of ureas in medicinal chemistry. nih.gov

Thermal Decomposition Pathways and Kinetic Analysis

The thermal decomposition of anilinium hydrochlorides, such as this compound, generally proceeds through a proton transfer mechanism, leading to dissociation into the parent amine and hydrogen chloride gas. psu.edu

The primary decomposition pathway can be represented as: C₆H₂(CH₃)₃NH(CH₃)Cl (s) ⇌ C₆H₂(CH₃)₃N(CH₃) (g) + HCl (g)

Studies on related substituted dimethyl anilinium bromides have shown that the decomposition can involve simultaneous sublimation at lower temperatures and dissociative vaporization at higher temperatures. psu.edu The thermal stability of such salts is influenced by the nature and position of the substituents on the aromatic ring.

Kinetic Analysis:

The kinetics of thermal decomposition can be investigated using thermogravimetric analysis (TGA). psu.edu By measuring the weight loss of the sample as a function of temperature, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined.

For the thermal decomposition of various substituted anilinium salts, the reaction mechanism can often be described by models such as the contracting area or contracting cube equations, which relate the fraction of decomposed material (α) to time (t). psu.edu

While specific kinetic data for the thermal decomposition of this compound was not found in the provided search results, the table below presents data for the thermal decomposition of related heterocyclic compounds, illustrating the range of decomposition temperatures and mass losses that can be expected for such nitrogen-containing compounds. mdpi.commdpi.com

| Compound | T5% (°C) | Tmax1 (°C) | Mass Loss (Δm1, %) | Atmosphere |

|---|---|---|---|---|

| Heterocyclic Ester 1 | 280 | 298-301 | 36.9-40.0 | Inert/Oxidizing |

| Heterocyclic Ester 2 | 276 | 298-301 | 36.9-40.0 | Inert/Oxidizing |

| Heterocyclic Ester 3 | 278 | 298-301 | 36.9-40.0 | Inert/Oxidizing |

| Heterocyclic Ester 4 | >250 | - | - | Inert/Oxidizing |

| Heterocyclic Ester 5 | >250 | - | - | Inert/Oxidizing |

| Heterocyclic Ester 6 | >250 | - | - | Inert/Oxidizing |

Note: The data in this table is for illustrative purposes and represents the thermal decomposition of different nitrogen-rich heterocyclic esters, not this compound itself.

The decomposition products of anilines upon pyrolysis can include ammonia, hydrogen cyanide, and various aromatic fragments, indicating the cleavage of C-N and C-C bonds. mdpi.com The specific products formed from this compound would depend on the decomposition conditions.

Electrochemical Reaction Mechanisms of N,3,5-Trimethylaniline and its Conjugate Acid

The electrochemical behavior of aniline and its derivatives is complex, often involving polymerization on the electrode surface alongside oxidation or reduction of the monomer. srce.hr

The anodic oxidation of N,3,5-trimethylaniline is expected to follow a pathway similar to that of other N-alkylated and ring-substituted anilines, such as N,N-dimethylaniline (DMA). The electrochemical oxidation of amines is a crucial alternative to conventional chemical transformations for synthesizing valuable molecules. nih.gov The lone pair of electrons on the nitrogen atom makes them relatively easy to oxidize electrochemically. nih.gov

Studies on the anodic oxidation of DMA at inert electrodes (like platinum and carbon paste) in acidic solutions (pH 2-3) have shown that the primary products are N,N,N',N'-tetramethylbenzidine (TMB) and its oxidized quinoid form. sci-hub.se The mechanism proceeds through the formation of a cation radical after an initial electron transfer. This is followed by a coupling reaction, typically at the para position, and subsequent oxidation. For N,3,5-trimethylaniline, the para position is unsubstituted, suggesting a similar head-to-tail coupling mechanism is plausible. The general mechanism for the electrochemical oxidation of simple aliphatic amines involves the formation of a secondary amine and an aldehyde. nih.gov However, for aromatic amines, coupling reactions are more common. Computational studies have also been employed to calculate one-electron oxidation potentials for various substituted anilines in aqueous solutions. umn.edu

A general scheme for the anodic oxidation of substituted anilines involves an initial electron transfer to form a cation-radical, which can then undergo dimerization. nih.gov

The direct electrochemical reduction of the aniline functional group is generally challenging. Instead, a more common route to obtaining substituted anilines is through the electrochemical reduction of the corresponding nitroarenes. nih.govacs.orgnih.gov This process has been shown to be a highly selective and sustainable alternative to traditional chemical reduction using hydrogen gas at high temperatures. nih.govacs.org These methods can operate at room temperature in aqueous solutions. nih.gov

The mechanism often involves a polyoxometalate redox mediator, which accepts electrons from the cathode and then chemically reduces the nitrobenzene (B124822) derivative in the solution. acs.org This mediated approach enhances selectivity compared to the direct, and often less selective, electroreduction at the cathode surface. nih.govacs.org Given the stability of the aniline functional group toward reduction, the reduction pathways for this compound would likely require very negative potentials, and other functional groups, if present, would be reduced preferentially.

The choice of electrode material can significantly impact the kinetics and products of the electrochemical reactions of anilines. Studies comparing platinum and carbon electrodes for aniline voltammetry have shown that while the potential of the voltammetric peaks is not significantly influenced by the electrode material, the intensities of the currents can be very different. srce.hr

In the electropolymerization of aniline, the thickest polymer layers are often obtained on platinum electrodes. srce.hr However, carbon paste electrodes have the advantage of not undergoing oxidation themselves during anodic reactions, which helps in elucidating the role of surface oxides in the oxidation mechanism of the analyte. sci-hub.se For instance, studies on N,N-dimethylaniline oxidation used carbon paste electrodes to confirm that the observed reactions were not artifacts of an oxidizing electrode surface. sci-hub.se Modified glassy carbon electrodes, such as those with graphene-nafion films, have been developed to enhance sensitivity and facilitate the simultaneous analysis of different aniline isomers. nih.gov The use of a stainless steel mesh anode has also been shown to yield higher conversion rates for the oxidation of benzylamine (B48309) compared to a platinum electrode. researchgate.net

Table 1: Effect of Electrode Material on Aniline Electropolymerization Efficiency Data based on aniline electropolymerization in 10⁻¹ M H₂SO₄ + 10⁻² M NaClO₄ at a scan rate of 50 mV s⁻¹.

| Electrode Material | Surface Coverage (Γa) after 1st Cycle (mol cm⁻²) | Surface Coverage (Γa) after nth Cycle (mol cm⁻²) |

| Platinum (Pt) | Data not specified | Data not specified |

| Spectrographic Carbon (Sp. C.E.) | Data not specified | Data not specified |

| Paraffin Carbon (P.C.E.) | Data not specified | Data not specified |

| Source: Adapted from general observations in voltammetry studies of aniline. srce.hr Specific quantitative data for this compound is not available in the cited literature. |

Catalytic Reaction Cycles Involving N,3,5-Trimethylaniline-Derived Species

While specific catalytic cycles involving this compound are not extensively documented in the searched literature, its structural analog, 2,4,6-trimethylaniline (B148799) (mesidine), serves as a key building block for a variety of bulky ligands used in catalysis. wikipedia.org For example, condensation of 2,4,6-trimethylaniline with glyoxal (B1671930) produces diimine ligands that are precursors to important N-heterocyclic carbene (NHC) ligands like IMes. wikipedia.org These NHC ligands are integral to modern catalysts, including the second-generation Grubbs' catalyst used for olefin metathesis. wikipedia.org

Anilines, in general, are important substrates in copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations or Ullmann-type reactions. tandfonline.com These reactions form carbon-heteroatom bonds, such as the C-N bond formed when coupling an aniline with a haloarene. tandfonline.com Catalytic systems for these transformations often involve a copper(I) source and a ligand, and the cycle typically proceeds through oxidative addition, ligand exchange, and reductive elimination steps. Dendritic copper complexes immobilized on magnetic SBA-15 have been shown to be efficient and recyclable catalysts for such O-arylation reactions. tandfonline.com It is plausible that N,3,5-trimethylaniline could participate in similar catalytic cycles as a nucleophile or be used to synthesize specialized ligands for transition metal catalysts.

Initiation and Propagation in Polymerization Processes

Aniline and its derivatives can be involved in polymerization reactions, most notably in the synthesis of polyanilines, which are conducting polymers. The polymerization of aniline is typically an oxidative process. Aniline hydrochloride is a common monomer used in the synthesis of polyaniline, often initiated by a chemical oxidant or by electrochemical means.

Initiation: The initiation of aniline polymerization generally involves the oxidation of the aniline monomer to form a radical cation. google.com This radical cation is the initial reactive species that starts the polymer chain growth. For this compound, the initiation step would be the oxidation of the N,3,5-trimethylaniline cation. The oxidation potential of N,3,5-trimethylaniline would be a key parameter, influenced by the electron-donating methyl groups which would likely lower its oxidation potential compared to unsubstituted aniline, potentially facilitating an easier initiation.

A general initiation mechanism can be proposed as:

Oxidation: N,3,5-trimethylaniline → [N,3,5-trimethylaniline]•+ + e-

Propagation: Following initiation, the radical cation can react with a neutral monomer molecule to form a dimer radical cation. This process continues, propagating the polymer chain. The substitution pattern on the aniline ring dictates the coupling positions. In the case of N,3,5-trimethylaniline, the N-methyl group prevents the typical head-to-tail coupling that forms the emeraldine (B8112657) structure of polyaniline. Polymerization would likely involve coupling through the aromatic ring at the ortho and para positions, leading to a different polymer structure. However, with the 3 and 5 positions blocked by methyl groups, and the N-position blocked, propagation would be sterically hindered and likely lead to oligomers rather than high molecular weight polymers.

A patent for N,N-bis(2-hydroxyethyl)-3,4,5-trimethyl aniline, a different but related compound, mentions its use as an accelerator in free-radical polymerization systems, suggesting that trimethylaniline derivatives can play a role in promoting polymerization. google.com

The polymerization of aniline hydrochloride in the presence of an oxidizing agent like ammonium (B1175870) persulfate is a well-established method. bldpharm.com While specific studies on this compound are not available, the general principles of aniline polymerization can be extrapolated. The reaction conditions for the polymerization of aniline hydrochloride are known to affect the yield and properties of the resulting polyaniline.

Table of Research Findings on Aniline Hydrochloride Polymerization (for illustrative purposes, as specific data for the N,3,5-trimethyl derivative is unavailable):

| Oxidant | Monomer Concentration | Reaction Time (hours) | Polymer Yield (%) | Conductivity (S/cm) | Reference |

| Ammonium Peroxydisulfate | 0.2 M | 4 | ~67 (ionic surfactant) | Varies with process | bldpharm.com |

| Ammonium Peroxydisulfate | 0.2 M | 4 | ~27 (nonionic surfactant) | Varies with process | bldpharm.com |

| Silver Nitrate | Solid State | Days | Not specified | 1.5 x 10⁻³ | biosynth.com |

| Iron(III) Chloride | Solid State | Not specified | Oligomers formed | Not specified | biosynth.com |

It is important to reiterate that these data pertain to unsubstituted aniline hydrochloride and serve only to illustrate the types of findings in this research area. The steric hindrance from the three methyl groups in this compound would be expected to significantly alter its polymerization behavior compared to the parent aniline.

Advanced Spectroscopic Characterization Methodologies for N,3,5 Trimethylaniline Hydrochloride in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like N,3,5-trimethylaniline hydrochloride. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton and Carbon-13 NMR Chemical Shift Analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial characterization of this compound. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment. In this compound, the protonation of the amino group to form the anilinium ion significantly influences the electron density distribution across the aromatic ring and the methyl substituents, leading to characteristic shifts in the NMR spectra.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the aryl-methyl protons. Due to the symmetry of the 3,5-disubstituted pattern, the two aromatic protons at positions 2 and 6 would be chemically equivalent, as would the proton at position 4. The N-H proton of the anilinium group will also present a characteristic signal, often broadened by quadrupole effects and exchange.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic H (2,6) | 7.0 - 7.5 | - |

| Aromatic H (4) | 6.8 - 7.2 | - |

| N-H | 9.0 - 11.0 (broad) | - |

| N-CH₃ | 3.0 - 3.5 | 30 - 35 |

| Ar-CH₃ (3,5) | 2.2 - 2.6 | 20 - 25 |

| Aromatic C (1) | - | 135 - 140 |

| Aromatic C (2,6) | - | 120 - 125 |

| Aromatic C (3,5) | - | 138 - 142 |

| Aromatic C (4) | - | 125 - 130 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. The values for the hydrochloride salt are expected to be downfield compared to the free amine due to the electron-withdrawing effect of the -NH₂⁺- group.

Two-Dimensional NMR Techniques for Connectivity Assignments.

To unequivocally assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly powerful. epfl.chyoutube.comsdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the aromatic protons, helping to confirm their relative positions on the ring. For instance, a cross-peak would be expected between the H4 proton and the H2/H6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For this compound, HSQC would show cross-peaks between the aromatic protons and their attached carbons (C2-H2, C4-H4, C6-H6), as well as between the methyl protons and their respective carbons (N-CH₃ and Ar-CH₃). epfl.chresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the carbon skeleton. For example, HMBC would show correlations from the N-methyl protons to the C1 carbon and from the aryl-methyl protons to the C3/C5 and C2/C4/C6 carbons.

Dynamic NMR Studies of Conformational Changes.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates and mechanisms of conformational changes in molecules. For substituted anilines, a key dynamic process is the rotation around the C-N bond and the inversion of the nitrogen atom. nih.gov In this compound, the presence of the methyl groups on the ring and the nitrogen atom can introduce steric hindrance that affects these conformational dynamics.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational interchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interchange decreases, and the signals may broaden and eventually decoalesce into separate signals for each conformer. Analysis of these line shape changes can provide quantitative information about the energy barriers to rotation and the relative populations of different conformers. researchgate.net While specific DNMR studies on this compound are not widely reported, the principles derived from studies on other alkyl-substituted anilines can be applied to understand its potential conformational behavior. nih.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Interaction Studies

Hydrogen Bonding Network Characterization using Infrared Spectroscopy.

Infrared (IR) spectroscopy is an essential tool for characterizing the hydrogen bonding network in this compound. In the solid state, the anilinium protons (-NH₂⁺-) can form strong hydrogen bonds with the chloride counter-ions (Cl⁻) and potentially with adjacent molecules. These interactions lead to characteristic shifts in the vibrational frequencies of the N-H bonds. nih.gov

The N-H stretching vibrations, typically observed in the region of 3200-3500 cm⁻¹, are particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, these bands are relatively sharp. However, in the presence of strong hydrogen bonds, as expected in the hydrochloride salt, the N-H stretching band becomes significantly broadened and shifts to lower frequencies (red-shift). The extent of this broadening and shift is indicative of the strength of the hydrogen bond. rsc.org Furthermore, the in-plane and out-of-plane N-H bending vibrations also provide valuable information about the hydrogen bonding environment. acs.org Studies on aniline (B41778) hydrochloride and other aniline derivatives have demonstrated the utility of FT-IR in elucidating the nature and strength of intermolecular hydrogen bonds. nih.govnist.gov

Interactive Data Table: Key IR Absorption Bands for Characterizing Hydrogen Bonding in this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation |

| N-H Stretch | 3200 - 3400 (broad) | Indicates strong hydrogen bonding of the anilinium proton. |

| Aromatic C-H Stretch | 3000 - 3100 | Vibrations of the aromatic C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 3000 | Vibrations of the methyl C-H bonds. |

| N-H Bend (in-plane) | 1550 - 1650 | Bending motion of the N-H bond within the plane. |

| Aromatic C=C Stretch | 1450 - 1600 | Skeletal vibrations of the aromatic ring. |

Raman Spectroelectrochemistry for Real-Time Reaction Monitoring.

Raman spectroelectrochemistry is a powerful in-situ technique that combines the structural sensitivity of Raman spectroscopy with the ability to control and monitor electrochemical reactions. wikipedia.org This method allows for the real-time observation of molecular changes occurring at an electrode surface during processes like oxidation or reduction.

For this compound, Raman spectroelectrochemistry could be employed to study its electrochemical behavior, such as its oxidation to form radical cations or polymers. The Raman spectrum provides a detailed molecular fingerprint that can identify the initial reactant, intermediates, and final products of the electrochemical reaction. researchgate.netmdpi.com Studies on the spectroelectrochemistry of aniline and its derivatives have shown that different oxidation states and protonation levels of the molecule exhibit distinct Raman spectra. rsc.orgmdpi.com By monitoring the changes in the Raman bands corresponding to the aromatic ring vibrations, C-N stretching, and other characteristic modes as a function of the applied potential, one can gain mechanistic insights into the reaction pathways. This technique would be particularly useful for understanding the initial stages of electropolymerization if N,3,5-trimethylaniline were used as a monomer.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable for determining the molecular weight and elucidating the structure of compounds. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound, the analyte of interest is the N,3,5-trimethylanilinium cation ([C₉H₁₄N]⁺). The neutral base, N,3,5-trimethylaniline, has a molecular formula of C₉H₁₃N. nih.gov

The theoretical exact mass of the protonated cation is calculated from the sum of the exact masses of its constituent atoms. Using the most common isotopes (¹²C, ¹H, ¹⁴N), the exact mass of the N,3,5-trimethylanilinium cation can be determined. This precise measurement allows for unambiguous formula assignment, distinguishing it from other ions with the same nominal mass.

Table 1: Theoretical Exact Mass Data for N,3,5-Trimethylanilinium Cation

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|

This table presents the calculated theoretical exact mass for the protonated form of N,3,5-trimethylaniline. The calculation is based on the monoisotopic masses of the elements (C: 12.000000, H: 1.007825, N: 14.003074).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions are isolated, fragmented, and the resulting fragment ions are analyzed. youtube.com This process provides detailed structural information by revealing the molecule's fragmentation pathways. nih.gov In an MS/MS experiment, the precursor ion (the N,3,5-trimethylanilinium cation in this case) is selected in the first stage of the mass spectrometer. It is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller product ions. youtube.com These product ions are then detected in the second stage of the mass spectrometer.

For the N,3,5-trimethylanilinium cation, fragmentation is expected to occur at the weakest bonds. Common fragmentation pathways for similar N-alkylated aniline compounds involve the loss of the N-alkyl group or cleavage of the aromatic ring system. A plausible primary fragmentation would be the loss of a methyl radical (•CH₃) from the nitrogen atom, leading to a stable fragment ion. Further fragmentation could involve losses of small neutral molecules. Analysis of these fragmentation patterns helps confirm the structure of the parent ion. nih.gov

Table 2: Plausible MS/MS Fragmentation of N,3,5-Trimethylanilinium Cation

| Precursor Ion (m/z) | Proposed Product Ion | Proposed Neutral Loss | Product Ion (m/z) |

|---|---|---|---|

| 136.11 | [C₈H₁₁N]⁺ | •CH₃ | 121.09 |

| 136.11 | [C₇H₉]⁺ | CH₄N | 93.07 |

This table outlines potential fragmentation pathways for the N,3,5-trimethylanilinium cation under tandem mass spectrometry conditions. The m/z values are based on theoretical calculations.

Reactive Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Reaction Observation

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples on surfaces with minimal preparation. youtube.comyoutube.com It works by directing a spray of charged solvent droplets onto a surface, where they desorb and ionize analytes that are then drawn into the mass spectrometer. youtube.com

Reactive DESI-MS is an extension of this technique where a reagent is added to the spray solvent to react with the analyte on the surface. nih.gov This can be used to enhance ionization efficiency or to probe the reactivity of the surface-bound compound. For this compound, a reactive DESI-MS experiment could be designed to study its proton affinity or its potential to form non-covalent complexes with specific reagents, which can yield further structural insights. nih.govnih.gov This method is particularly useful for high-throughput screening of reactions or for imaging the distribution of the compound on a surface. youtube.comrsc.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. nih.gov The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced.

Single Crystal X-ray Crystallography of N,3,5-Trimethylanilinium Salts

Single Crystal X-ray Crystallography (SCXRD) provides the most definitive structural information, including precise bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding and π–π stacking. nih.gov To perform this analysis, a suitable single crystal of this compound is required.

While the specific crystal structure for this compound is not publicly available, analysis of related anilinium salts provides insight into the expected structural features. For example, the crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126) reveals how the anilinium cations can form dimers through π–π interactions and engage in hydrogen bonding with the counter-anions. nih.gov In the case of this compound, strong N-H···Cl hydrogen bonds would be expected to be a dominant feature of the crystal packing.

Table 3: Representative Crystallographic Data for a Related Anilinium Salt

| Parameter | N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3235 (4) |

| b (Å) | 13.9113 (5) |

| c (Å) | 10.0270 (4) |

| β (°) | 109.284 (2) |

| Volume (ų) | 1358.97 (9) |

This table shows crystallographic data for a related compound, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, to illustrate the type of information obtained from a single crystal X-ray diffraction study. nih.gov

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray Diffraction (PXRD) is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. tricliniclabs.com The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. tricliniclabs.com

PXRD is crucial for analyzing polymorphism, which is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of a compound can have distinct physical properties. By comparing the PXRD pattern of a synthesized batch of this compound against a standard reference pattern (which could be calculated from single-crystal data), one can confirm its phase identity and purity. rigaku.com Any deviation or the presence of extra peaks would indicate the presence of impurities or a different polymorphic form. nih.gov The technique is fundamental in quality control and solid-state characterization of crystalline materials. nih.govrigaku.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,3,5-trimethylaniline |

| N,3,5-trimethylanilinium |

| N,2,4,6-tetramethylanilinium trifluoromethanesulfonate |

| N,2,4,6-tetramethylanilinium |

| Trimethylamine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to study the electronic transitions within molecules and to monitor the progress of chemical reactions. In the context of this compound, UV-Vis spectroscopy provides valuable insights into its electronic structure and its behavior in solution. This section explores the fundamental principles of its electronic transitions and the application of UV-Vis spectroscopy in monitoring reactions involving this compound.

The UV-Vis spectrum of an aromatic amine like N,3,5-trimethylaniline is primarily governed by the electronic transitions involving the π-electron system of the benzene (B151609) ring and the non-bonding electrons of the nitrogen atom. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aniline and its derivatives, the key transitions are the π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. The n → π* transition involves the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital of the benzene ring. This transition is generally of lower intensity compared to the π → π* transitions.

The electronic spectrum of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom, as well as by the solvent and pH of the medium. In this compound, three methyl groups are present as substituents. The two methyl groups at positions 3 and 5 of the benzene ring act as electron-donating groups, which can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to aniline. The methyl group on the nitrogen atom (N-methylation) also contributes to this shift. rsc.org

Furthermore, as this compound is a salt, the amino group is protonated in solution. This protonation has a pronounced effect on the UV-Vis spectrum. The lone pair of electrons on the nitrogen atom is no longer available for conjugation with the benzene ring's π-system. askfilo.com This disruption of conjugation typically results in a hypsochromic shift (a shift to shorter wavelengths) and a spectrum that more closely resembles that of the parent benzene molecule rather than the free aniline derivative. askfilo.com

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the expected spectral characteristics can be inferred by examining related compounds. For instance, aniline exhibits absorption maxima (λmax) at approximately 230 nm and 280 nm. askfilo.com Upon treatment with dilute hydrochloric acid to form aniline hydrochloride, these peaks shift to about 203 nm and 254 nm, respectively. askfilo.com

For a closer analogue, 3,5-dimethylaniline (B87155), the absorption maxima in isooctane (B107328) are observed at 239 nm (log ε = 3.85) and 289 nm (log ε = 3.24). nih.gov Taking into account the effects of N-methylation and protonation, it can be anticipated that the UV-Vis spectrum of this compound in a suitable solvent would show absorption bands at wavelengths slightly different from those of aniline hydrochloride and 3,5-dimethylaniline. A study on the ultraviolet relaxation dynamics of aniline, N,N-dimethylaniline, and 3,5-dimethylaniline at 250 nm provides further insight into the excited states of such molecules. hw.ac.uknih.gov

The following table presents a comparison of the UV-Vis absorption data for aniline, aniline hydrochloride, and 3,5-dimethylaniline to provide a contextual basis for the expected spectral properties of this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Aniline | Ethanol | 230 | 8600 | askfilo.com |

| 280 | 1430 | askfilo.com | ||

| Aniline Hydrochloride | Dilute HCl | 203 | 7500 | askfilo.com |

| 254 | 160 | askfilo.com | ||

| 3,5-Dimethylaniline | Isooctane | 239 | 7079 (log ε = 3.85) | nih.gov |

| 289 | 1738 (log ε = 3.24) | nih.gov |

UV-Vis spectroscopy is also an invaluable tool for monitoring the progress of chemical reactions in real-time. aip.org By tracking the change in absorbance at a specific wavelength corresponding to a reactant or a product, the kinetics of a reaction can be determined. This is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

In reactions involving this compound, if this compound is a reactant, its consumption can be monitored by the decrease in its characteristic absorbance over time. Conversely, if it is a product, its formation can be tracked by the increase in absorbance. This method is particularly useful when there is a clear spectral distinction between the reactants and products.

For example, in a synthetic procedure where this compound is being formed, periodic sampling of the reaction mixture and measurement of its UV-Vis spectrum can provide a profile of the reaction's progress. The appearance and growth of the characteristic absorption peaks of the product would indicate the rate of its formation. This allows for the determination of reaction endpoints and the calculation of kinetic parameters such as the rate constant. The principles of using UV-Vis spectroscopy for complex reaction monitoring are well-established. researchgate.net While specific studies detailing the use of UV-Vis for monitoring reactions of this compound are not readily found, the general methodology is widely applicable. For instance, the synthesis of 1,3,5-triazine (B166579) derivatives has been monitored using techniques including UPLC-MS with UV-Vis detection, demonstrating the utility of spectrophotometric monitoring in complex organic syntheses. nih.gov

Computational and Theoretical Studies of N,3,5 Trimethylaniline Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, energy levels, and electronic distribution. These calculations solve approximations of the Schrödinger equation for the molecule of interest.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules. DFT calculations focus on the electron density to determine the ground-state properties of a system. researchgate.net

For N,3,5-trimethylaniline hydrochloride, DFT would be employed to optimize the molecular geometry, predicting key structural parameters. In its protonated form (anilinium), the geometry around the nitrogen atom is expected to be tetrahedral. wikipedia.org The methyl groups on the benzene (B151609) ring, being electron-donating, and the protonated amino group (-NH3+), being electron-withdrawing, influence the aromatic ring's geometry and electronic properties. chemistrysteps.com DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide precise values for bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Predicted Ground State Geometric Parameters for N,3,5-Trimethylaniline cation using DFT This table presents hypothetical, yet realistic, data based on known values for similar aniline (B41778) derivatives to illustrate the type of information obtained from DFT calculations.

| Parameter | Predicted Value | Description |

| C-N Bond Length | ~1.47 Å | The bond between the aromatic ring and the nitrogen atom, elongated upon protonation. wikipedia.org |

| N-H Bond Length | ~1.04 Å | The bonds within the protonated amino group. researchgate.net |

| C-C (ring) Bond Length | ~1.40 Å | Average bond length within the aromatic ring, showing conjugation. researchgate.net |

| C-N-H Bond Angle | ~109.5° | Reflecting the sp3 hybridization of the protonated nitrogen atom. |

| Ring C-C-C Angle | ~120° | Typical for a benzene ring, with minor deviations due to substituents. |

These structural predictions are crucial for understanding how the molecule will interact with its environment and with other molecules.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP-n), and Coupled Cluster (CC) theory, solve the Schrödinger equation more rigorously than DFT, yielding highly accurate results, albeit at a significantly higher computational expense. youtube.comaps.org

For this compound, ab initio calculations serve as a benchmark for other computational methods. aps.org They can provide a very precise determination of the total electronic energy, ionization potential, and electron affinity. While a full geometry optimization with a high-level ab initio method might be computationally intensive for a molecule of this size, single-point energy calculations on a DFT-optimized geometry are common. This approach combines the efficiency of DFT for determining structure with the high accuracy of ab initio methods for calculating energy, providing a robust understanding of the molecule's stability.

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict and explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

In this compound, the amine group is protonated to form an anilinium ion (-NH3+). This group is strongly electron-withdrawing and deactivating, making electrophilic substitution on the benzene ring less favorable than in the parent aniline. chemistrysteps.combyjus.com The HOMO would likely be distributed over the π-system of the benzene ring, while the LUMO would also be associated with the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are commonly used to compute the energies and spatial distributions of these frontier orbitals. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for N,3,5-Trimethylaniline cation This table illustrates the kind of data generated by FMO analysis. The values are representative for a substituted anilinium ion.

| Orbital | Energy (eV) | Implication |

| HOMO | -8.5 | Indicates the energy required to remove an electron (ionization potential). |

| LUMO | -1.2 | Indicates the energy released when an electron is added (electron affinity). |

| HOMO-LUMO Gap | 7.3 eV | A relatively large gap suggests high chemical stability. |

This analysis helps in understanding the molecule's electronic behavior in chemical reactions.

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations describe the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. youtube.com MD simulations model the movements of atoms and molecules over time based on classical mechanics, providing a dynamic picture of intermolecular interactions.

This compound is a salt, and in aqueous solution, it dissociates into the N,3,5-trimethylanilinium cation and a chloride anion. The proton on the amino group is acidic and can participate in exchange with solvent molecules. documentsdelivered.com The stability of this protonated state is crucial for the compound's behavior in solution.

MD simulations can model the solvated anilinium ion and track the dynamics of the N-H protons. By simulating the system over nanoseconds, researchers can observe the frequency and mechanism of proton exchange with surrounding water molecules. These simulations can reveal the structure of the solvation shell around the -NH3+ group and quantify the strength of the hydrogen bonds formed. The dynamics are influenced by factors like pH and the polarity of the solvent, and MD provides a means to study these effects at a molecular level. researchgate.net

In solution, molecules of this compound interact with the solvent and with each other. MD simulations are ideal for characterizing these complex intermolecular forces. acs.org The primary interactions for the N,3,5-trimethylanilinium cation in water are hydrogen bonds between the acidic protons of the -NH3+ group and the oxygen atoms of water molecules. mdpi.com The chloride anion will also be strongly solvated by water.

Furthermore, the aromatic rings of the anilinium cations can interact with each other through π-π stacking. If these attractive interactions are strong enough, they can lead to the formation of aggregates or clusters in solution. MD simulations can predict this tendency by calculating the potential of mean force (PMF) between two or more molecules, which reveals the free energy landscape of their association. Radial distribution functions (RDFs) can also be calculated from the simulation trajectory to provide quantitative information about the average distance and coordination number of different atomic species, confirming the presence and nature of hydrogen bonding and aggregation.

Table 3: Key Intermolecular Interactions for this compound in Aqueous Solution

| Interacting Species | Type of Interaction | Significance |

| -NH3+ group and Water | Hydrogen Bonding | Primary interaction responsible for solvation of the cation. |

| Chloride ion and Water | Ion-Dipole / Hydrogen Bonding | Strong solvation of the anion. |

| Aromatic Rings | π-π Stacking | Can lead to self-association and aggregation at higher concentrations. |

| Methyl Groups and Water | Hydrophobic Interactions | Influences the orientation of the molecule at interfaces and within aggregates. |

These simulations provide a comprehensive picture of the compound's behavior in a realistic, solvated environment.

Reaction Mechanism Modeling and Transition State Calculations

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions. For a compound like this compound, these methods can map out reaction pathways, identify intermediate structures, and calculate the energy barriers associated with chemical transformations. Such studies typically employ quantum mechanical methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., CCSD(T)) to ensure accuracy. mdpi.comresearchgate.net

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.orglongdom.org By scanning the PES, chemists can visualize the entire course of a reaction, from reactants to products, through various transition states and intermediates. mdpi.com For this compound, a PES scan could be used to investigate reactions such as N-dealkylation, aromatic electrophilic substitution, or oxidation by radicals.

The process involves systematically changing specific geometric parameters (e.g., a bond length or a dihedral angle) of the reacting system and calculating the energy at each step. researchgate.net The resulting energy profile reveals the lowest energy path, known as the reaction coordinate. Key points on this path include:

Local Minima: Representing stable species like reactants, intermediates, and products.

Saddle Points: Representing transition states (TS), which are the points of maximum energy along the reaction coordinate.

For example, in a hypothetical reaction with a hydroxyl radical (•OH), a common atmospheric oxidant, a PES scan would explore the energy changes as the radical approaches different sites on the N,3,5-trimethylaniline molecule. mdpi.comresearchgate.net This would identify the most favorable reaction channel, whether it be hydrogen abstraction from the N-methyl group, the amino group, or addition to the aromatic ring.

Table 1: Illustrative Key Points on a Hypothetical Potential Energy Surface for the Reaction of N,3,5-Trimethylaniline with a Generic Reactant 'X'

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | N,3,5-trimethylaniline + X | 0.0 |

| TS1 | Transition state for N-H abstraction | +15.2 |

| Intermediate 1 | N-centered radical cation | +5.7 |

| TS2 | Transition state for ring addition | +12.8 |

| Intermediate 2 | Ring adduct | +2.1 |

| Products | Final stable products | -25.0 |

This table is a hypothetical representation to illustrate the type of data generated from a PES scan. Actual values would require specific quantum chemical calculations.

Once the critical points on the PES are identified and optimized, transition state theory (TST) can be used to calculate important kinetic and thermodynamic parameters. mdpi.com These parameters provide quantitative insight into the reaction's feasibility, spontaneity, and rate.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): The heat absorbed or released during the reaction. A negative value indicates an exothermic reaction.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction. A negative value indicates a spontaneous process.

Entropy of Reaction (ΔS): Measures the change in disorder of the system.

Studies on aniline polymerization and adsorption have demonstrated the calculation of these parameters to understand the underlying processes. researchgate.netkau.edu.sanih.gov

Kinetic Parameters: